

A Researcher's Guide to the Cross-Validation of Methyl 3-nonenoate Identification

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Compound of Interest

Compound Name: Methyl 3-nonenoate

Cat. No.: B1581172

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An objective comparison of analytical methodologies for the unambiguous identification of **Methyl 3-nonenoate** against reference standards, tailored for researchers, scientists, and drug development professionals.

In analytical chemistry, the definitive identification of a chemical entity like **Methyl 3-nonenoate** is paramount for ensuring the quality, safety, and efficacy of a final product. Cross-validation, the process of comparing results from two or more analytical methods, provides a high degree of confidence in the identity and purity of a substance.^{[1][2][3][4]} This guide outlines the key analytical techniques, presents comparative data, and provides standardized protocols for the cross-validation of **Methyl 3-nonenoate**, a compound noted for its use as a flavoring ingredient and its presence in various natural products.^{[5][6]}

Primary Analytical Techniques for Identification

The structural confirmation of **Methyl 3-nonenoate** relies on a combination of chromatographic separation and spectroscopic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for separating the analyte from a mixture and providing its mass fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms within the molecule.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique "fingerprint" that aids in identification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This is crucial for confirming the position of the double bond and the ester functional group.

Comparative Data for Cross-Validation

Unambiguous identification requires comparing analytical data from an unknown sample directly against a certified reference standard. The tables below present expected (typical) data for **Methyl 3-nonenoate** and a common isomer, Methyl 2-nonenoate, to highlight the distinguishing features of each analytical method.

Table 1: Comparative GC-MS Data

Parameter	Methyl 3-nonenoate (Reference Standard)	Methyl 2-nonenoate (Isomer)	Key Differentiator
Molecular Ion (M^+)	m/z 170	m/z 170	Identical molecular weight requires fragmentation analysis.
Key Fragments	m/z 74 (McLafferty), 55, 87, 139	m/z 87 (McLafferty), 55, 74, 127	The base peak from McLafferty rearrangement is different and diagnostic.
Typical Retention Index	Varies by column (e.g., ~1250 on DB-5)	Elutes slightly earlier than the 3-isomer	Relative retention time is a critical identification parameter.

Note: Retention indices are approximate and highly dependent on the specific GC column and conditions used.

Table 2: Comparative ^1H NMR Spectral Data (CDCl_3 , 300 MHz)

Proton Assignment	Methyl 3-nonenoate (Reference Standard)	Methyl 2-nonenoate (Isomer)	Key Differentiator
-OCH ₃	~3.68 ppm (s, 3H)	~3.72 ppm (s, 3H)	Similar, but olefinic protons are highly diagnostic.
-CH=CH- (Olefinic)	~5.55 ppm (m, 2H)	~5.80 (dt, 1H), ~6.95 (dt, 1H)	The chemical shifts and coupling patterns of the double-bond protons are distinctly different.
-CH ₂ -COO-	~3.10 ppm (d, 2H)	N/A (double bond is adjacent to ester)	The presence of an allylic methylene group adjacent to the carbonyl is unique to the 3-isomer.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. The following are standard operating procedures for the analysis of Fatty Acid Methyl Esters (FAMES) like **Methyl 3-nonenoate**.

Protocol 1: GC-MS Analysis

This protocol outlines the typical conditions for analyzing FAMES.

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the **Methyl 3-nonenoate** reference standard in hexane.
 - Prepare the unknown sample at a similar concentration. If the sample is a complex mixture, a lipid extraction and derivatization to methyl esters may be necessary.^{[7][8]}

- Instrumentation:
 - GC System: Agilent 7890A or equivalent.
 - Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar column.[9]
 - Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
- GC Conditions:
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μ L.
 - Split Ratio: 10:1.[9]
 - Oven Program: Initial temperature of 40 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[10]
- MS Conditions:
 - Ion Source: Electron Impact (EI) at 70 eV.[11]
 - Mass Range: Scan from m/z 30 to 350.[12]
 - Interface Temperature: 280 °C.[10]
- Data Analysis:
 - Compare the retention time of the analyte in the sample to that of the reference standard.
 - Compare the full scan mass spectrum of the analyte to the reference standard and a library (e.g., NIST).

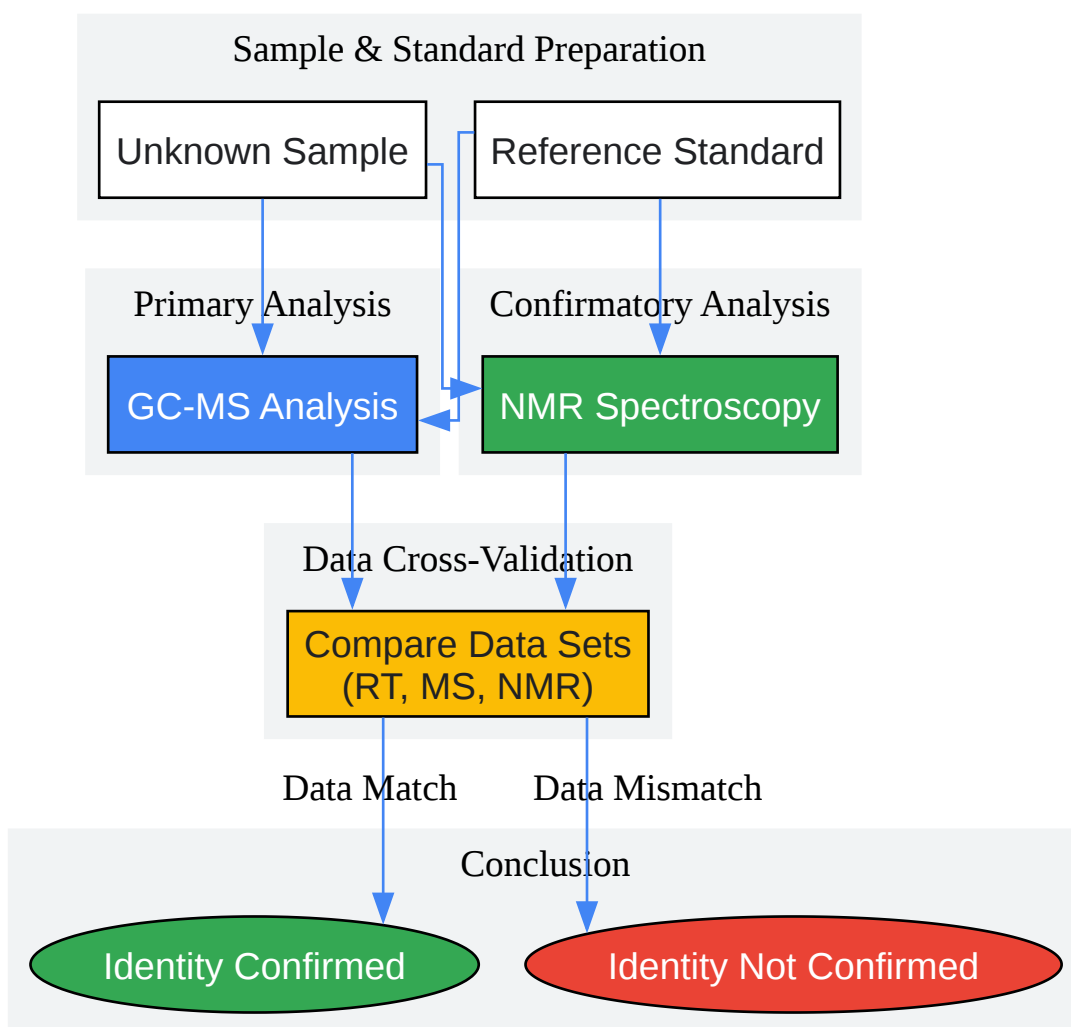
Protocol 2: ^1H NMR Spectroscopy

- Sample Preparation:

- Dissolve approximately 5-10 mg of the reference standard or purified sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% Tetramethylsilane (TMS) as an internal reference.
- Instrumentation:
 - Spectrometer: 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard ^1H acquisition.
 - Number of Scans: 16-64, depending on concentration.
 - Spectral Width: -2 to 12 ppm.
- Data Analysis:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate the peaks to determine proton ratios.
 - Analyze chemical shifts and coupling constants (J-values) to confirm the molecular structure, paying close attention to the olefinic protons and the protons on carbons adjacent to the ester and double bond.

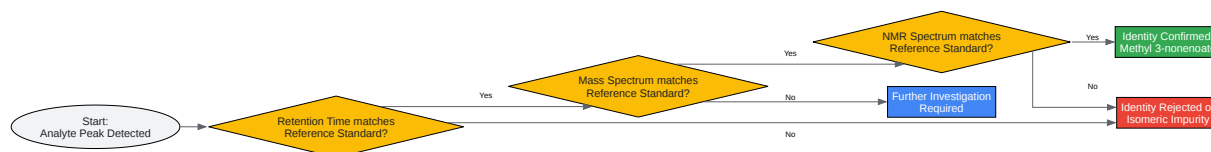
Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the logical flow of the cross-validation process and the integration of data for a conclusive identification.



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Caption: Workflow for cross-validation of **Methyl 3-nonenoate**.



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Caption: Logical decision tree for data integration and identification.

In conclusion, a multi-technique approach is indispensable for the reliable identification of **Methyl 3-nonenolate**. By systematically comparing chromatographic retention, mass spectral fragmentation, and NMR spectral patterns of an unknown sample against a certified reference standard, researchers can achieve a high degree of confidence, ensuring data integrity for regulatory submissions, quality control, and scientific publication.

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